![molecular formula C10H16ClN B1424396 (R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride CAS No. 1079650-53-5](/img/structure/B1424396.png)
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride, also known as (R)-3,4-dimethylethylenediamine hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 209.6 g/mol and a melting point of 57-59 °C. The compound is commonly used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and as a reactant in the production of various catalysts. It has also been used in the study of the physiological and biochemical effects of drugs, as well as the mechanism of action of certain compounds.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
®-1-(3,4-Dimethylphenyl)ethanamine HCl: is utilized as a reactant in the synthesis of pyrazole derivatives. For instance, it can react with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This process requires reagents like K2CO3 and uses ethanol as the solvent.
properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBJFBMMKGXGS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704143 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride | |
CAS RN |
1079650-53-5 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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